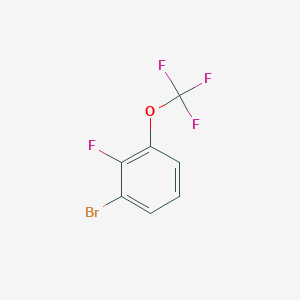

1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene

Übersicht

Beschreibung

“1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms and alternating single and double bonds. Attached to this benzene ring are two trifluoromethyl groups (-CF3) and one 1,1-difluoroethyl group (-CHF2). Fluorinated compounds like this one are often used in medicinal chemistry and related fields .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 1,1-difluoroethyl has a molecular formula of C2H3F2, an average mass of 65.042 Da, and a mono-isotopic mass of 65.020279 Da .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Application Summary

In medicinal chemistry, this compound is valued for its ability to mimic the steric and electronic features of a methoxy group, which is significant for drug design .

Methods of Application

It is used as a difluoroalkylating reagent to introduce the difluoroethyl group onto aromatic rings, often through nickel-catalyzed 1,1-difluoroethylation of arylboronic acids .

Results

The introduction of the difluoroethyl group has shown to enhance the potency of certain drug molecules, such as a triazolopyrimidine-based dihydroorotate dehydrogenase (DHODH) inhibitor .

Organic Synthesis

Application Summary

In organic synthesis, the compound serves as a versatile reagent for introducing fluorinated groups into organic molecules, significantly altering their physical, chemical, and biological properties .

Methods of Application

It is involved in various synthetic strategies, including nucleophilic fluorination, dihydrofluorination, and benzylic C–H fluorination .

Results

The synthesis of difluoroethylated aromatics has been successful, providing a pathway for the development of new organic compounds with enhanced properties .

Material Science

Application Summary

In material science, fluorinated compounds like this are used to create materials with specific properties, such as increased resistance to solvents and thermal stability .

Methods of Application

The compound can be used in cycloaddition reactions to synthesize fluoroalkyl-, sulfone-substituted pyrazolines .

Results

The resulting materials exhibit unique properties that are valuable for developing advanced materials for various applications .

Analytical Chemistry

Application Summary

Analytical chemistry benefits from the compound’s ability to serve as a standard or reagent in the analysis of fluorine-containing substances .

Methods of Application

It is used in methods such as chromatography and mass spectrometry to detect and quantify fluorinated compounds .

Results

The use of this compound has improved the accuracy and sensitivity of analytical techniques for fluorine analysis .

Environmental Science

Application Summary

In environmental science, the compound’s applications revolve around studying the environmental impact of fluorinated compounds and their breakdown products .

Methods of Application

It is used in studies to understand the behavior of fluorinated compounds in the environment and their potential effects on ecosystems .

Results

Research has provided insights into the persistence and bioaccumulation potential of fluorinated compounds, informing environmental regulations .

Biochemistry

Application Summary

In biochemistry, the compound is used to study the interaction of fluorinated molecules with biological systems .

Methods of Application

It is applied in biochemical assays and molecular biology techniques to investigate the role of fluorinated compounds in biological processes .

Results

Studies have shown that the introduction of fluorinated groups can significantly alter the biological activity of molecules, leading to potential therapeutic applications .

This analysis provides a glimpse into the diverse applications of “1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene” across different scientific disciplines. Each application leverages the unique properties of the compound to advance knowledge and technology in the respective fields. The detailed methods and results highlight the compound’s versatility and importance in research and development.

Pharmaceutical Development

Application Summary

This compound is crucial in the development of pharmaceuticals, particularly in the design of bioactive molecules with improved pharmacokinetic properties .

Methods of Application

It is used as a building block in the synthesis of drug candidates, such as LSZ102, which is in phase I/Ib trials for the treatment of estrogen receptor alpha-positive breast cancer .

Results

The incorporation of the difluoroethyl group into drug molecules has led to candidates with better efficacy and reduced side effects .

Agrochemical Synthesis

Application Summary

The compound finds use in the synthesis of agrochemicals, where the introduction of fluorine atoms can result in compounds with enhanced activity and selectivity .

Methods of Application

It is employed in the creation of novel pesticides and herbicides, where the difluoroethyl group plays a key role in the biological activity of these compounds .

Results

New agrochemicals developed using this compound have shown promising results in terms of potency and environmental impact .

Fluoropolymer Production

Application Summary

In the production of fluoropolymers, the compound serves as a monomer that imparts desirable properties like chemical resistance and thermal stability .

Methods of Application

It is polymerized with other monomers to create high-performance materials used in various industrial applications .

Results

The resulting fluoropolymers exhibit superior performance in harsh chemical environments and are used in coatings, seals, and other applications .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Summary

The compound is used in NMR spectroscopy as a fluorine-containing standard due to its distinct chemical shifts .

Methods of Application

It is utilized to calibrate the NMR instruments and as a reference compound in the analysis of fluorinated organic molecules .

Results

The use of this compound in NMR spectroscopy has improved the precision of structural analysis of fluorinated compounds .

Catalysis

Application Summary

Catalysis benefits from the compound’s ability to act as a ligand in transition metal complexes, which are used in various catalytic processes .

Methods of Application

It is incorporated into catalysts to enhance their selectivity and efficiency in reactions such as hydrogenation and oxidation .

Results

Catalysts containing this compound have shown improved performance, leading to more sustainable and cost-effective industrial processes .

Electronic Materials

Application Summary

In the field of electronic materials, the compound is used to develop components with high dielectric constants and thermal stability .

Methods of Application

It is used in the synthesis of materials for electronic applications, such as insulators and semiconductors .

Results

Materials developed with this compound have contributed to the advancement of electronic devices, offering better performance and durability .

Safety And Hazards

Zukünftige Richtungen

The future directions for research on “1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene” would likely depend on its specific properties and potential applications. Difluoromethylation processes have seen recent advances, and there’s interest in developing new reagents and methods for the synthesis of difluoroethylated compounds .

Eigenschaften

IUPAC Name |

1-(1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F8/c1-8(11,12)5-2-6(9(13,14)15)4-7(3-5)10(16,17)18/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQZRYQTIDELMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1390488.png)

![(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride](/img/structure/B1390491.png)

![3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B1390501.png)

![6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1390503.png)